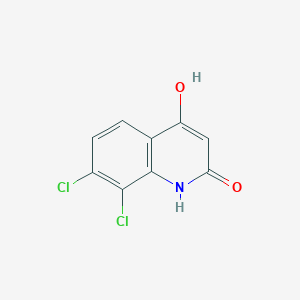

7,8-Dichloro-4-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO2 |

|---|---|

Molecular Weight |

230.04 g/mol |

IUPAC Name |

7,8-dichloro-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-6(13)3-7(14)12-9(4)8(5)11/h1-3H,(H2,12,13,14) |

InChI Key |

HMMXGPYSWYXNNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=O)N2)O)Cl)Cl |

Origin of Product |

United States |

Preclinical Biological Evaluation and Mechanistic Insights of 7,8 Dichloro 4 Hydroxyquinolin 2 1h One and Analogues

Antimicrobial Activity Studies

Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)

While specific studies on the antibacterial activity of 7,8-Dichloro-4-hydroxyquinolin-2(1H)-one are not extensively detailed in the reviewed literature, the broader class of halogenated quinoline (B57606) derivatives has demonstrated notable antibacterial properties. Research into these analogues provides insight into the potential efficacy of the dichlorinated compound.

For instance, novel 7-(halophenylamino)-8-nitrofluoroquinolone derivatives have been synthesized and tested against both standard and resistant Gram-positive strains. researchgate.net The study revealed that chlorinated derivatives, in particular, showed stronger activity against Staphylococcus aureus. researchgate.net Specifically, the 3-chloroaniline (B41212) derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.9 μg/ml against standard S. aureus and 7.0 μg/ml against resistant isolates. researchgate.net

In another study, various chloroquinoline analogs were synthesized and screened against several bacterial species. The compounds generally displayed weak-to-moderate activity. researchgate.net One compound showed good activity against S. aureus and Pseudomonas aeruginosa with a mean inhibition zone of 11.00 ± 0.03 mm, while another was effective against Escherichia coli with an inhibition zone of 12.00 ± 0.00 mm. researchgate.netacs.org The activity of these quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase. researchgate.net

The antibacterial effects of quinoline derivatives can be influenced by the nature and position of substituents on the quinoline ring. scienceopen.com Generally, these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the outer membrane of Gram-negative bacteria which can block the entry of the compounds. scienceopen.com

| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 7-(3-chlorophenylamino)-8-nitrofluoroquinolone | S. aureus (Standard) | MIC | 0.9 μg/ml | researchgate.net |

| 7-(3-chlorophenylamino)-8-nitrofluoroquinolone | S. aureus (Resistant) | MIC | 7.0 μg/ml | researchgate.net |

| 7-(2-chlorophenylamino)-8-nitrofluoroquinolone | S. aureus (Standard) | MIC | 6.7 μg/ml | researchgate.net |

| Chloroquinoline Analog 5 | S. aureus | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.netacs.org |

| Chloroquinoline Analog 5 | P. aeruginosa | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.netacs.org |

| Chloroquinoline Analog 8 | E. coli | Inhibition Zone | 12.00 ± 0.00 mm | researchgate.netacs.org |

Antifungal Properties

The antifungal potential of this compound has not been specifically documented, but studies on related chlorinated quinoline and quinolinol derivatives indicate that this class of compounds possesses significant antifungal activity.

A study on five dichlorinated 8-quinolinols (isomers of the title compound's core structure) demonstrated their efficacy against Candida albicans and Candida tropicalis. nih.gov Notably, 3,5-dichloro-8-quinolinol was found to be particularly effective, with a Minimum Inhibitory Concentration (MIC) that was only one-tenth of its cytotoxic dose, suggesting its potential as a topical or systemic antifungal agent. nih.gov

Furthermore, a series of fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Several of these compounds exhibited MIC and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.net The most active compound, with a 2-fluoro substitution on the aryl ring, showed an MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans. researchgate.net Another derivative demonstrated activity against Rhodotorula glutinis with an MIC value (32 μg/mL) comparable to fluconazole. researchgate.net

| Compound Type | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3,5-dichloro-8-quinolinol | Candida albicans | MIC | Effective (value not specified) | nih.gov |

| 3,5-dichloro-8-quinolinol | Candida tropicalis | MIC | Effective (value not specified) | nih.gov |

| 7-chloroquinolin-4-yl (2-fluorophenyl)hydrazone | Candida albicans | MIC | 25 μg/mL | researchgate.net |

| 7-chloroquinolin-4-yl (2-fluorophenyl)hydrazone | Candida albicans | MFC | 50 μg/mL | researchgate.net |

| 7-chloroquinolin-4-yl (4-nitrophenyl)hydrazone | Rhodotorula glutinis | MIC | 32 μg/mL | researchgate.net |

Antitubercular Activity of Related Quinolone Carboxamides

Quinolone derivatives, particularly those with a carboxamide functional group, have been investigated for their activity against Mycobacterium tuberculosis (Mtb). These compounds represent a promising class for the development of new antitubercular agents. orientjchem.org

A study focusing on the synthesis of novel 2-quinolone carboxamide derivatives reported potent antitubercular activity, assessed using the microplate Alamar blue assay. orientjchem.org The presence of electron-donating groups on the 2-quinolone moiety was found to contribute to this activity. orientjchem.org Another series of novel quinoline-based thiosemicarbazide (B42300) derivatives also showed inhibitory activity against the Mtb H37Rv strain, with MIC values ranging from 6.25 to 200 μM. acs.org The most active compounds in this series bore electron-withdrawing substituents like chlorine, bromine, and nitro groups on a phenyl ring. acs.org

Furthermore, research on isatin-tethered quinolines has yielded compounds with potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov One derivative, Q8b, was particularly potent, with an MIC of 0.06 µg/mL against the standard Mtb strain and 0.24 µg/mL against an MDR strain. nih.gov

| Compound Series | Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Isatin-Tethered Quinolines | Q8b | Mtb H37Rv | 0.06 | nih.gov |

| Isatin-Tethered Quinolines | Q8b | MDR Strain | 0.24 | nih.gov |

| Isatin-Tethered Quinolines | Q8b | XDR Strain | 1.95 | nih.gov |

| Isatin-Tethered Quinolines | Q8h | Mtb H37Rv | 0.12 | nih.gov |

| Isatin-Tethered Quinolines | Q8h | MDR Strain | 0.98 | nih.gov |

| Isatin-Tethered Quinolines | Q8h | XDR Strain | 3.9 | nih.gov |

| Thiosemicarbazides | QST4 (p-Cl) | Mtb H37Rv | 6.25 μM | acs.org |

| Thiosemicarbazides | QST3 (p-Br) | Mtb H37Rv | 12.5 μM | acs.org |

| Thiosemicarbazides | QST10 (p-NO2) | Mtb H37Rv | 12.5 μM | acs.org |

Antimalarial and Antileishmanial Activity in Quinoline Derivatives

The quinoline core is the foundation for some of the most important antimalarial drugs, and research continues to explore new derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.gov Similarly, quinoline-based compounds have shown significant promise against various Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.gov

Antimalarial Activity: Numerous studies have synthesized and evaluated quinoline derivatives, revealing a wide range of activities. A novel series of dihydropyrimidines with quinolinyl residues showed moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 15.87 μg/mL against P. falciparum. nih.gov Hybrids of 4-aminoquinoline (B48711) with other scaffolds like pyrimidine (B1678525) and sulfonamide have also yielded potent compounds with IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains. nih.govraco.cat For example, a 4-aminoquinoline-pyrimidine hybrid displayed IC50 values of 0.038–0.044 μM, equipotent to artemisinin. nih.gov

Antileishmanial Activity: Quinoline derivatives have demonstrated significant efficacy against both the promastigote and amastigote stages of Leishmania parasites. One study reported a series of ferrocenylquinoline derivatives with potent activity against L. donovani amastigotes, with IC50 values as low as 0.50 ± 0.07 µM. mdpi.com Another series of quinoline-thiadiazole hybrids showed activity against L. major intracellular amastigotes with IC50 values ranging from 0.04 ± 0.01 µM to 5.60 ± 0.21 µM. nih.gov Modifications to the quinoline ring, such as the introduction of a chloro group at the C-6 position, have been shown to enhance antileishmanial activity. mdpi.com

| Compound Type | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|

| Quinolinyl Dihydropyrimidine (4i) | - | 0.014 μg/mL | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid | D6 and W2 | 0.038–0.044 μM | nih.gov |

| Quinolyl-γ-lactam | 3D7 (sensitive) | 19 nM | nih.gov |

| Quinolyl-γ-lactam | W2 (resistant) | 42 nM | nih.gov |

| Quinoline-sulfonamide hybrid (75) | - | 0.09 µM | mdpi.com |

| Compound Type | Leishmania Species | Stage | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Ferrocenylquinoline derivative (36) | L. donovani | Amastigote | 0.50 ± 0.07 µM | mdpi.com |

| Quinoline-thiadiazole hybrid | L. major | Amastigote | 0.04 ± 0.01 µM | nih.gov |

| Quinolinyl-phosphine oxide (59) | L. infantum | Amastigote | 1.39 ± 1.08 µM | nih.gov |

| Nitroquinoline derivative (4i) | L. infantum | - | 10.1 µM | uantwerpen.be |

Anticancer Activity and Related Mechanisms

Metal Chelation as a Mechanism for Inhibiting Metalloproteins and Enzymes in Cancer Cells

A significant mechanism underlying the anticancer activity of certain quinoline derivatives is their ability to chelate metal ions, which is crucial for the function of various enzymes involved in cancer progression. nih.govresearchgate.netresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold, a close structural analogue to the 4-hydroxyquinolin-2-one core, is a well-established metal-binding group. nih.govresearchgate.net These compounds can sequester essential metal ions like zinc (Zn²⁺) and copper (Cu²⁺), thereby inhibiting the activity of metalloproteins that depend on these ions for their catalytic function. nih.gov

A key class of such enzymes is the matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases. aacrjournals.orgnih.gov MMPs, particularly MMP-2 and MMP-9, play a critical role in the degradation of the extracellular matrix (ECM), a process that is fundamental to tumor invasion, metastasis, and angiogenesis. mdpi.comresearchgate.net By degrading the physical barriers of the ECM, MMPs facilitate the escape of cancer cells from the primary tumor and their spread to distant sites. mdpi.com

Iron Chelation and Disruption of Iron-Dependent Cellular Processes

The 4-hydroxyquinolin-2(1H)-one scaffold is structurally related to 8-hydroxyquinoline, a well-documented and potent chelator of various metal ions, particularly iron. researchgate.net The ability of 8-hydroxyquinoline derivatives to form stable metal chelates is a cornerstone of their diverse biological activities. researchgate.netnih.gov Iron is an essential trace element for nearly all organisms, serving as a critical cofactor in numerous biological reactions. researchgate.net However, an excess of iron can become toxic through its capacity to generate reactive oxygen species (ROS), leading to oxidative stress. researchgate.net

Iron chelation therapy is a therapeutic strategy aimed at preventing the adverse effects of iron overload. nih.govnih.gov Compounds based on the hydroxyquinoline motif, such as this compound, are investigated for their potential to bind iron ions. This chelation can disrupt iron-dependent cellular processes. The fungicidal and bactericidal actions of some 8-hydroxyquinoline derivatives, for example, have been partly attributed to their ability to chelate essential trace metals, thereby depriving microorganisms of this vital element. researchgate.net In the context of cancer, iron chelation can inhibit tumor growth as cancer cells often have a higher iron requirement than normal cells. Synthetic iron chelators like derivatives of 8-Hydroxyquinoline (8HQ) are among the compounds studied for this purpose. nih.gov

Inhibition of Telomerase Activity via G-Quadruplex DNA Binding in Related Compounds

Telomeres, the protective caps (B75204) at the ends of human chromosomes, contain a guanine-rich 3'-overhang that can fold into a secondary DNA structure known as a G-quadruplex. nih.gov The formation of this structure can block the catalytic action of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. nih.gov Consequently, agents that can bind to and stabilize G-quadruplexes are considered potential anti-telomerase and antitumor agents. nih.gov

A number of small molecules, including derivatives of quinoline, have been identified as potent G-quadruplex ligands that inhibit telomerase function. nih.govnih.gov For instance, a series of quinoline-based triazine derivatives were identified as effective G-quadruplex ligands and potent telomerase inhibitors, with IC50 values in the nanomolar range. nih.gov A good correlation was observed between the compounds' ability to stabilize G-quadruplex DNA and their telomerase inhibitory activity. nih.gov Similarly, certain quinazoline (B50416) derivatives, which can mimic a tetracyclic aromatic system, have been shown to be effective and selective telomeric G-quadruplex ligands, leading to telomerase inhibition. nih.gov While these studies focus on related heterocyclic systems rather than this compound itself, they establish a strong precedent for the mechanism of action for this class of compounds. The popular telomeric repeat amplification protocol (TRAP) assay has been noted as potentially inappropriate for accurately determining telomerase inhibition by quadruplex ligands, suggesting that the inhibitory effect of many such ligands may have been overestimated in the past. institut-curie.org

| Compound Series | Representative Compound | Telomerase Inhibition (IC50) | Reference |

|---|---|---|---|

| Quinoline-substituted triazines | 115405 | 41 nM | nih.gov |

| Quinoline-substituted triazines | 12459 | 130 nM | nih.gov |

In Vitro Cytotoxic Effects on Defined Tumor Cell Lines (e.g., Hep-G2, NCI-H460)

The cytotoxic potential of quinoline and quinolinone derivatives has been evaluated against various human cancer cell lines. The human hepatocellular carcinoma (HepG2) and non-small cell lung cancer (NCI-H460) cell lines are common models for such assessments. nih.govnih.govmdpi.com

Studies on related 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic activity. For example, 8-hydroxy-2-quinolinecarbaldehyde showed potent in vitro cytotoxicity against a panel of human cancer cell lines, including Hep3B, a related liver cancer cell line, with an MTS50 range of 6.25 µg/mL. nih.gov Other research has shown that novel 8-phenyltetrahydroquinolinone derivatives exhibit potent cytotoxicity toward lung cancer cells (A549), inducing cell cycle arrest and apoptosis. mostwiedzy.pl Luteolin, a flavonoid, has been shown to exert an anticancer effect on NCI-H460 cells by inducing apoptosis. nih.govresearchgate.net While specific data for this compound is not detailed in the provided sources, the broad anticancer activity of the quinoline scaffold suggests its potential for cytotoxicity against cell lines such as HepG2 and NCI-H460. nih.govekb.eg

| Compound/Extract | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Allophylus cobbe leaf (DCM extract) | HepG2 | IC50 | 6.8 µg/mL | nih.gov |

| Madhuca longiflora bark (DCM extract) | HepG2 | IC50 | 14.42 µg/mL | nih.gov |

| Luteolin | NCI-H460 | Inhibited cell viability in a dose-dependent manner (20-160 µM) | nih.gov | |

| 7beta-hydroxycholesterol | NCI-H460 | Decreased clonogenic survival in a dose-dependent pattern | nih.gov |

Antiviral Activity Assessment

Inhibition of HIV-1 Reverse Transcriptase (RT)

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a well-established therapeutic target. nih.gov RT is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for viral replication. nih.gov Rationally designed non-diketo acid inhibitors based on the quinolinone scaffold have been investigated as selective inhibitors of the RNase H function of RT. nih.govacs.org

In a study of quinolinonyl non-diketo acid derivatives, several compounds were active against RNase H, with some exhibiting IC50 values in the low micromolar range. acs.org Notably, dichloro derivatives were among the compounds synthesized and tested. The substitution pattern on the quinolinone ring was found to be critical for activity. For example, the dichloro derivatives 4m and 5m showed lower inhibitory potencies compared to the most active compounds in the series (4o and 5o), which had IC50 values of approximately 1.5 µM. acs.org This indicates that while the quinolinone scaffold is promising, the specific substitutions and their positions are crucial in determining the potency of HIV-1 RT inhibition.

Activity Against Dengue Virus Serotype 2 (DENV2) in Related Derivatives

There are currently no effective licensed antivirals to treat infections caused by the Dengue virus (DENV). semanticscholar.orgnih.gov The quinoline scaffold has shown potential for the development of molecules with antiviral properties. nih.govexlibrisgroup.com Research into novel quinoline derivatives has demonstrated their ability to inhibit DENV serotype 2 (DENV2) in vitro. nih.govresearchgate.netmdpi.com

Specifically, novel 5,7-dichloro-8-hydroxyquinoline derivatives have been synthesized and evaluated for their antiviral activity against DENV2. nih.gov These compounds showed dose-dependent inhibition of the virus in the low micromolar range. nih.gov For instance, a 2-iso-propyl-substituted derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov These derivatives were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells and likely act during the early stages of the infection. nih.gov

| Compound (R group at position 2) | Antiviral Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| iso-Propyl | 3.03 µM | 16.06 µM | 5.30 | nih.gov |

Other Preclinical Biological Activities

Beyond the specific activities detailed above, the 8-hydroxyquinoline moiety, a core component of the studied compound's analogues, is associated with a wide spectrum of pharmacological applications. These include potential use as antifungal agents, antileishmanial agents, and inhibitors of Mycobacterium tuberculosis. nih.gov The quinolone ring system is a privileged structure in medicinal chemistry, forming the basis for drugs with antibacterial, antimalarial, and antitumor activities. ekb.eg The diverse biological profile of this chemical class underscores its importance as a scaffold for the development of new therapeutic agents. researchgate.net

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader class of quinoline derivatives has shown significant promise in this area. mdpi.comnih.gov The neuroprotective potential of these compounds is often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neurodegenerative diseases. researchgate.netbohrium.com

Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidant systems, is a major contributor to the pathogenesis of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. bohrium.comnih.gov Quinoline derivatives have been identified as potent antioxidants capable of scavenging free radicals through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.comresearchgate.net Theoretical and experimental studies have shown that certain quinoline derivatives can be more efficient antioxidants than the reference compound Trolox. mdpi.comnih.gov The presence of hydroxyl groups on the quinoline scaffold, such as the 4-hydroxy group in the target compound, is often crucial for this antioxidant activity.

Furthermore, the neuroprotective activity of quinoline derivatives is linked to their capacity to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). researchgate.netnih.gov Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease, while MAO-B inhibition is relevant for Parkinson's disease treatment. mdpi.com Molecular docking simulations have suggested that quinoline derivatives can effectively bind to and inhibit these enzymes. researchgate.net For instance, 8-hydroxyquinoline derivatives have been developed as multi-target-directed ligands for neurodegenerative diseases, capable of chelating metal ions, reducing oxidative damage, and inhibiting β-amyloid aggregation. nih.gov Given these precedents, this compound is a candidate for further investigation into its potential multifunctional antioxidant and enzyme-inhibiting properties for neuroprotection. researchgate.netbohrium.com

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplast Systems

A significant number of commercial herbicides act by inhibiting the photosynthetic electron transport (PET) chain in the thylakoid membranes of chloroplasts. researchgate.net Specifically, many herbicides target Photosystem II (PSII), a protein complex that catalyzes the oxidation of water and the reduction of plastoquinone (B1678516). researchgate.net While research specifically detailing the PET inhibition by this compound is limited, several other quinoline derivatives have demonstrated noteworthy herbicidal activity.

For example, Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) is a selective herbicide used for weed control in crops like rice. nih.gov Its mechanism, however, is related to synthetic auxins rather than direct PET inhibition. nih.gov More relevantly, studies on halogenated 8-hydroxyquinoline-2-carboxanilides have shown direct inhibition of the PET chain. Some of these compounds exhibited inhibitory activity on par with the commercial PSII-inhibiting herbicide DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea). researchgate.net The site of action for some quinoline-based inhibitors has been proposed to be on the donor side of PSII, where they interact with key tyrosine radicals in the D1 and D2 proteins, thereby interrupting electron flow. researchgate.net

The inhibition of PET often involves the compound binding to a specific site within the PSII complex, such as the QB-binding niche on the D1 protein, which prevents the binding of plastoquinone and blocks the electron flow from the primary quinone acceptor QA. redalyc.org Given the structural similarities to other active halogenated quinolines and quinolones, it is plausible that this compound could interfere with the photosynthetic apparatus, potentially by blocking electron transport at PSII. researchgate.netredalyc.org

Another potential herbicidal mechanism for related compounds, the fluoroquinolones, involves the inhibition of plant DNA gyrase, an essential enzyme for relieving DNA supercoiling during replication. nih.govresearchgate.net This represents a novel mode of action for herbicides and highlights the diverse biological targets of the broader quinolone class. nih.govresearchgate.net

Enzyme Inhibition (e.g., MMP-2/9, AChE, BuChE) for Quinoline Derivatives

Quinoline derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases, particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. Their overexpression is associated with tumor invasion and metastasis. Several quinoline derivatives, especially those based on the 8-hydroxyquinoline scaffold, have been developed as potent MMP-2 and MMP-9 inhibitors. These compounds are thought to act by chelating the zinc ion in the active site of the enzyme. For instance, certain Mannich bases of 5-chloro-8-hydroxyquinoline (B194070) have demonstrated significant inhibitory activity against MMP-2/9 at submicromolar levels.

Cholinesterase (AChE and BuChE) Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. A vast number of quinoline derivatives have been designed and synthesized as cholinesterase inhibitors. These compounds often act as dual or selective inhibitors of AChE and BuChE. The inhibitory potency is highly dependent on the substitution pattern on the quinoline ring. Kinetic studies have shown that some of these derivatives act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

| Compound Class | Target Enzyme | Specific Derivative Example | IC50 (µM) | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | MMP-2 | Compound 5e | Submicromolar | researchgate.net |

| 8-Hydroxyquinoline Derivatives | MMP-9 | Compound 5e | Submicromolar | researchgate.net |

| 8-Hydroxyquinoline Derivatives | MMP-2 | Compound 5h | Submicromolar | researchgate.net |

| 8-Hydroxyquinoline Derivatives | MMP-9 | Compound 5h | Submicromolar | researchgate.net |

| 4-N-phenylaminoquinoline Derivatives | AChE | Compound 11g | 1.94 | mdpi.com |

| 4-N-phenylaminoquinoline Derivatives | BuChE | Compound 11g | 28.37 | mdpi.com |

| Cinnamoyl Piperidinyl Acetate Derivatives | AChE | Compound 7j | 0.26 | bohrium.com |

| Cinnamoyl Piperidinyl Acetate Derivatives | BuChE | Compound 7c | 0.08 | bohrium.com |

Antioxidant Activity in Material Science Contexts

The utility of quinoline derivatives extends beyond pharmacology into material science, where their inherent antioxidant and photophysical properties can be exploited. Polymers and other organic materials are susceptible to degradation upon exposure to environmental factors like heat, oxygen, and ultraviolet (UV) radiation. specialchem.com This degradation can lead to discoloration, loss of mechanical properties, and reduced service life. specialchem.com Additives such as antioxidants and UV stabilizers are incorporated into materials to mitigate these effects. specialchem.com

Quinoline derivatives possess characteristics that make them suitable candidates for such applications. Their ability to scavenge free radicals, as demonstrated in biological contexts, is directly transferable to material protection. nih.gov By neutralizing radical species that propagate degradation chain reactions, they can enhance the stability of the host material.

Furthermore, the quinoline ring system has distinct UV absorption properties. mdpi.comresearchgate.net Compounds that absorb UV radiation can protect materials by dissipating the harmful energy as heat, thus preventing the photo-initiation of degradation pathways. specialchem.com The photophysical properties of quinolines, including their UV absorption maxima and fluorescence, can be tuned by modifying the substituents on the heterocyclic core. mdpi.comresearchgate.net This allows for the design of quinoline-based UV absorbers tailored for specific polymer systems. The study of quinoline photolysis in various matrices has shown the formation of hydroxyquinolines, indicating their reactivity upon UV exposure, a process that could be harnessed for stabilization. arizona.edu The incorporation of quinoline derivatives into materials like liposomes has been explored, demonstrating their compatibility with and ability to be stabilized within complex matrices. mdpi.comresearchgate.net Therefore, this compound, with its conjugated system and potential for radical scavenging, could function as a stabilizer or antioxidant additive in material science applications.

Receptor Antagonism (e.g., 5-HT3, GnRH, NMDA) in Related Quinolones

The quinoline and quinolone scaffolds are integral to the structure of many compounds that act as antagonists for various receptors in the central and peripheral nervous systems.

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly chemotherapy-induced emesis. A number of quinoline derivatives have been synthesized and evaluated as potent 5-HT3 receptor antagonists. These compounds, often referred to as "setrons," compete with serotonin (B10506) for binding to the receptor. Structure-activity relationship studies have shown that the affinity for the 5-HT3 receptor is influenced by substituents on the quinoline ring. For instance, certain esters of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid have displayed significantly higher binding affinities than the reference antagonist ondansetron.

GnRH Receptor Antagonism: Gonadotropin-releasing hormone (GnRH) antagonists block the GnRH receptor in the pituitary gland, leading to the suppression of gonadotropin (LH and FSH) release and subsequent reduction in sex hormone production. This mechanism is utilized in the treatment of hormone-dependent conditions like prostate cancer and endometriosis. nih.govmdpi.com Merck disclosed a series of quinolone derivatives as novel GnRH receptor antagonists. Key structural features for activity included a chlorine atom on the quinolone ring and specific substitutions at other positions.

NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Quinoline derivatives have been developed as antagonists of the glycine (B1666218) binding site on the NMDA receptor. For example, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid was identified as a potent antagonist with high in vitro binding affinity. wikipedia.org These antagonists block the co-agonist function of glycine, thereby preventing the opening of the NMDA receptor channel and mitigating excitotoxic damage.

| Compound Class | Target Receptor | Specific Derivative Example | Binding Affinity / Potency | Source |

|---|---|---|---|---|

| 2-Oxoquinoline-4-carboxylates | 5-HT3 | Compound 21 | Ki = 0.32 nM | nih.gov |

| 2-Alkoxy-quinoline-4-carboxylates | 5-HT3 | Compound 37 | Ki = 0.31 nM | nih.gov |

| 4-Hydroxyquinoline-3-carboxylic acid derivative | 5-HT3 | Compound 5 | Ki = 6.1 nM | nih.gov |

| Quinolone Derivative | GnRH | Compound 42 | IC50 = 32 nM | redalyc.org |

| 4-Substituted-quinoline-2-carboxylic acid derivative | NMDA (Glycine Site) | Compound 9 (5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid) | IC50 = 0.57 µM | wikipedia.org |

Structure Activity Relationships Sar and Rational Design Principles

Influence of Halogenation Pattern on Biological Efficacy

The presence, number, and position of halogen atoms on the quinoline (B57606) ring are critical determinants of biological activity. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Research has shown that the biological activities of 4-quinolones are dependent on their substitution pattern. acs.org For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, the presence of strong electron-withdrawing substituents, such as chlorine, was found to be critical for high anticancer activity. nih.gov Specifically, 5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated notable biological effects.

The type of halogen also plays a role. In some classes of compounds, antibacterial activity was enhanced in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom can be a more significant factor than its electronic effects or the compound's polarity. researchgate.net This highlights the importance of steric interactions in the binding of these compounds to their targets. The strategic placement of halogens, such as the dichloro pattern at the C-7 and C-8 positions, is a key element in the design of quinolinone-based compounds with specific activity profiles.

Table 1: Effect of Halogenation on Quinolinone Activity

| Compound Class | Halogen Substitution | Observed Effect on Biological Activity |

|---|---|---|

| 8-Hydroxyquinolines | 5,7-Dichloro | Critical for high anticancer activity nih.gov |

| Tricyclic Flavonoids | F, Cl, Br, I | Antibacterial activity enhanced from F to I researchgate.net |

Impact of Substituents at Key Quinoline Positions (e.g., C-7, C-8, C-4) on Activity Profiles

Substitutions at various positions on the quinoline core profoundly influence the molecule's biological profile. The C-4, C-7, and C-8 positions are particularly important for modulating activity.

C-7 Position: The C-7 position is a common site for modification. In antimalarial quinolines, the presence of a halogen atom at this position is often associated with increased activity. mdpi.com For instance, the 7-chloro-substituted quinolone CK-2-68 has shown antimalarial activity. acs.org

C-8 Position: The C-8 position is another critical site. Studies on quinazolin-4-ones, a related heterocyclic scaffold, have shown that introducing larger substituents like nitro and diol groups at the C-8 position can create new interactions with target enzymes, thereby improving both affinity and selectivity. nih.gov In 8-hydroxyquinolines, the hydroxyl group at C-8 is a key feature for their diverse biological activities, including anticancer effects. nih.govresearchgate.net

C-4 Position: The substituent at the C-4 position is pivotal. The presence of a hydroxyl group leads to the 4-hydroxyquinolin-2(1H)-one structure, which can exist in tautomeric equilibrium with the quinoline-2,4-dione form. researchgate.net This feature is crucial for biological interactions, as the 4-oxo group has been identified as a key pharmacophoric element for antimalarial activity. acs.orgnih.gov

The electronic nature of the substituents is also a determining factor. While electron-withdrawing groups can enhance activity in some contexts, electron-donating groups at the coordination site of certain quinoline-derived complexes have been shown to increase their stability and catalytic activity.

Table 2: Influence of Substituents at Key Quinoline Positions

| Position | Substituent Type | General Impact on Activity | Example Activity |

|---|---|---|---|

| C-7 | Halogen (e.g., Chloro) | Often enhances activity | Antimalarial mdpi.com |

| C-8 | Nitro, Diol | Can improve affinity and selectivity | Enzyme Inhibition nih.gov |

| C-8 | Hydroxyl | Key feature for diverse bioactivities | Anticancer researchgate.net |

Role of Hydroxyl Group Position and Tautomerism on Biological Activity

The position of the hydroxyl group on the quinoline ring and the resulting tautomeric forms are of paramount importance for biological activity. The 4-hydroxy-2(1H)-quinolinone scaffold, for example, can exist in equilibrium with its 4-oxo tautomer. researchgate.net

Docking studies for antimalarial quinolone 3-esters have established a key role for the 4-oxo and N-H groups in drug-target interactions. acs.orgnih.gov This suggests that preserving the 4-oxoquinoline structure is essential for retaining activity against certain targets, such as the bc1 protein complex of Plasmodium falciparum. acs.orgnih.gov While theoretical calculations may show a preference for the hydroxyquinoline form in some derivatives, the ability to exist as the oxo tautomer is critical for binding. acs.orgnih.gov

Similarly, compounds with a hydroxyl group at the C-7 or C-8 position also exhibit distinct properties and activities. nih.govbeilstein-journals.org The 8-hydroxyquinoline (8-HQ) moiety is a well-known chelating agent and a building block for compounds with a wide range of pharmacological properties, including anticancer and antimicrobial effects. nih.gov The tautomerism in 7-hydroxyquinolines has also been studied, revealing that different tautomeric forms can coexist in solution, each with unique properties. beilstein-journals.org The specific tautomeric equilibrium is influenced by structural variations and the chemical environment, which in turn impacts the compound's biological profile. researchgate.netbeilstein-journals.org

Correlation Between Lipophilicity and Biological Activity

Lipophilicity, often quantified by the partition coefficient (logP), is a fundamental physicochemical property that significantly influences a drug's pharmacokinetic and pharmacodynamic behavior. nih.govijcce.ac.ir It governs the ability of a compound to cross biological membranes, such as the cell membrane, and reach its intracellular target. nih.govresearchgate.net

For quinoline derivatives, a clear correlation exists between lipophilicity and biological activity. nih.gov An optimal level of lipophilicity is required for a compound to be effective. If a compound is too hydrophilic, it may not be able to cross lipid membranes; if it is too lipophilic, it may be poorly soluble in aqueous media or bind non-specifically to lipids and proteins.

Structural modifications directly impact lipophilicity. For instance, the introduction of halogen atoms can increase a compound's lipophilicity. biointerfaceresearch.com Conversely, incorporating nitrogen atoms into the quinoline structure has been shown to reduce lipophilicity in certain hybrids. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies are frequently employed to model the relationship between lipophilicity and the biological activity of quinolones, aiding in the design of new derivatives with improved pharmacokinetic profiles. ijcce.ac.ir These analyses help in predicting how changes in chemical structure will affect the compound's ability to be absorbed, distributed, metabolized, and excreted (ADMET properties). nih.govresearchgate.net

Table 3: Factors Influencing Lipophilicity and Consequent Biological Effects

| Structural Modification | Effect on Lipophilicity | Biological Implication |

|---|---|---|

| Addition of Halogen Atoms | Increase | Enhanced membrane permeability biointerfaceresearch.com |

| Introduction of Nitrogen Atoms | Decrease | Altered solubility and distribution nih.govresearchgate.net |

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinolinone derivatives, specific pharmacophoric models have been developed to explain their activity against various targets.

Antitubercular Activity: For inhibitors of DNA gyrase, a key enzyme in bacteria, a common pharmacophore model for quinolones includes three hydrogen bond acceptors and one hydrophobic moiety. nih.gov The two oxo groups of the quinolone nucleus are often identified as crucial hydrogen bond acceptor features. nih.gov Docking studies have also shown the relevance of a free amino group on the quinoline moiety for antiproliferative action through hydrogen bond formation. researchgate.net

Antimalarial Activity: In the context of antimalarial activity, the 4-oxo and N-H groups of the quinolone core have been identified as essential features for interacting with the target, the bc1 protein complex. acs.orgnih.gov

Antioxidant Activity: A pharmacophore model for antioxidant quinoline-3-carbohydrazides identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov The aromatic ring and hydroxyl groups of a phenolic moiety, along with carbonyl groups on the quinoline and carbohydrazide (B1668358) parts, were found to map well onto this model. nih.gov

These models serve as valuable tools in virtual screening and rational drug design, allowing for the identification and development of new compounds with a higher probability of being active against a specific biological target.

Table 4: Key Pharmacophoric Features of Quinolinones for Different Biological Targets

| Biological Target/Activity | Essential Pharmacophoric Features |

|---|---|

| Antitubercular (DNA Gyrase) | 3 Hydrogen Bond Acceptors (e.g., oxo groups), 1 Hydrophobic Moiety nih.gov |

| Antimalarial (bc1 complex) | 4-Oxo group, N-H group acs.orgnih.gov |

| Antioxidant | 1 Aromatic Ring, 3 Hydrogen Bond Acceptors (e.g., hydroxyl, carbonyl groups) nih.gov |

SAR Analysis of Substituted Quinoline-3-carboxamides (B1200007) for Antitubercular Activity

The quinoline scaffold is a validated starting point for the development of new antitubercular agents, with several derivatives showing potent activity against Mycobacterium tuberculosis (Mtb). researchgate.netresearchgate.net The SAR of quinoline-based compounds, including quinoline-3-carboxamides and related structures like thiosemicarbazides, has been extensively studied to optimize their efficacy.

A critical finding is that the type of substituent on an attached side chain directly influences the antitubercular activity profile. For a series of quinoline-based thiosemicarbazide (B42300) derivatives, electron-withdrawing groups (such as bromine, chlorine, and nitro groups) on a phenyl ring attached to the thiosemicarbazide moiety were found to be most influential. acs.org The compound with a 3-chlorophenyl substituent (QST4) was the most active derivative against Mtb H37Rv, with a minimum inhibitory concentration (MIC) of 6.25 μM. acs.org

Conversely, bulky groups like a naphthyl moiety or small alkyl groups in the same position resulted in a decrease in activity. acs.org This indicates that both electronic effects and steric factors are crucial for potent inhibition. The position of substituents on the core quinoline ring is also important; for instance, halogen substitutions at the C-6 position were found to be effective for Mtb inhibition. mdpi.com These detailed SAR studies provide a roadmap for synthesizing novel quinoline derivatives with enhanced potency against both drug-sensitive and drug-resistant strains of Mtb. nih.gov

Table 5: Antitubercular Activity of Quinoline-Based Thiosemicarbazide Derivatives

| Compound ID | Phenyl Ring Substituent | MIC against Mtb H37Rv (μM) |

|---|---|---|

| QST3 | 3-Bromophenyl | 12.5 acs.org |

| QST4 | 3-Chlorophenyl | 6.25 acs.org |

| QST10 | 4-Nitrophenyl | 12.5 acs.org |

| QST13 | Naphthyl | > 6.25 - 200 (less active) acs.org |

Derivatization Strategies and Analog Design Based on the 7,8 Dichloro 4 Hydroxyquinolin 2 1h One Scaffold

Synthesis and Evaluation of Novel Azo Dyes from 7,8-Dichloro-4-hydroxyquinolin-2(1H)-one

The synthesis of azo dyes from the this compound scaffold involves an electrophilic substitution reaction known as diazo coupling. The 4-hydroxy group activates the quinolinone ring, making the C3 position susceptible to attack by a diazonium salt. The general procedure begins with the diazotization of a primary aromatic amine, which is then coupled with the quinolinone scaffold to yield the corresponding azo dye. nih.govresearchgate.net

This strategy has been applied to various substituted 4-hydroxyquinolin-2(1H)-one derivatives to produce a range of colorful compounds. For instance, coupling 6,8-dichloro-4-hydroxyquinolin-2(1H)-one with diazonium salts from different aromatic and heteroaromatic amines has been reported to yield the corresponding azo dyes. researchgate.net Similarly, other substituted quinolinones, such as 4-hydroxyl-1-methyl-2-(1H)-quinolone, have been used to create novel heterocyclic acid dyes. nih.gov The substituents on both the quinolinone ring and the aromatic amine of the diazonium salt play a crucial role in determining the final color and properties of the dye. researchgate.netniscpr.res.in

The synthesis of these azo dyes is typically carried out in mild conditions, often starting with the dissolution of the amine in an acidic solution, followed by the addition of sodium nitrite (B80452) at low temperatures (0–5 °C) to form the diazonium salt. This salt is then added to a basic solution of the quinolinone derivative to facilitate the coupling reaction. niscpr.res.inderpharmachemica.com The resulting azo dyes are often colored powders with yields reported to be between 75 and 90%. derpharmachemica.com

Table 1: Examples of Azo Dyes Synthesized from Substituted Quinolinone Scaffolds

| Quinolinone Scaffold | Aromatic Amine for Diazotization | Resulting Azo Dye Derivative | Reference |

|---|---|---|---|

| 4-hydroxyl-1-methyl-2-(1H)-quinolone | Various sulphonic acid-based amines | Novel heterocyclic acid dyes | nih.gov |

| 8-methyl-4-hydroxyl-2-quinolone | p-substituted aniline (B41778) derivatives | Antibacterial azo disperse dyes | nih.gov |

| 4-hydroxybenzo[h]quinolin-2-(1H)-one | p-substituted aniline derivatives | Novel azo disperse dyes | researchgate.net |

| 7-substituted 8-Hydroxyquinoline (B1678124) | Primary aromatic amines | Azo dyes with potential biological properties | derpharmachemica.com |

Formation of Fused Heterocyclic Compounds (e.g., pyrazoles, imidazoles, pyranones)

The 4-hydroxy-2-quinolone scaffold is a valuable precursor for the synthesis of fused heterocyclic compounds, which are of significant interest due to their diverse biological activities. nih.govdntb.gov.ua Various synthetic strategies have been developed to construct fused ring systems, such as pyrazoles, imidazoles, and pyrans, onto the quinolinone core.

One common approach involves the reaction of 3-acyl-4-hydroxyquinolin-2-ones with hydrazines to form pyrazolo[4,3-c]quinolin-4-ones. nih.gov This methodology has been explored for the synthesis of derivatives with potential anti-inflammatory activities. nih.gov For example, 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide production. nih.gov The synthesis often starts with the chlorination of the 4-hydroxy group, followed by reaction with anilines to introduce a substituent at the 4-position, and subsequent cyclization with hydrazine. nih.gov

The versatility of the 4-hydroxy-2-quinolone core allows for the synthesis of a wide range of fused systems. researchgate.net The specific reaction conditions and the choice of reagents dictate the nature of the resulting fused heterocycle. Microwave irradiation and the use of ionic liquids are among the modern techniques employed to facilitate these transformations. researchgate.net The synthesis of pyrazolo[3,4-b]quinolines, for instance, has been achieved through various methods, including the Friedländer synthesis and reactions involving 3-acetyl-4-phenyl-chinolin-2-one with hydrazines. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems from Quinolone Derivatives

| Starting Quinolone Derivative | Reagent | Fused Heterocyclic Product | Potential Application/Activity | Reference |

|---|---|---|---|---|

| 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted anilines | 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinolines | Anti-inflammatory | nih.gov |

| 3-acetyl-4-phenyl-chinolin-2-one | p-chlorophenylhydrazine | Substituted 1H-pyrazolo[3,4-b]quinoline | - | mdpi.com |

| 4-hydroxy-2-quinolones | Various reagents | Dihydrofuran and furoquinolinones | - | researchgate.net |

| Pyrazole-arylamines and β-keto esters | Acid | Pyrazolo[4,3-c]quinoline derivatives | Biochemical applications | tandfonline.com |

Hybrid Molecule Design and Synthesis (e.g., with Ciprofloxacin (B1669076), 1,4-Naphthoquinone)

Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophores are covalently linked to create a new molecule with potentially enhanced or synergistic biological activities. nih.govnih.gov The this compound scaffold can be incorporated into such hybrids, leveraging its own potential bioactivity with that of other well-known agents like ciprofloxacin and 1,4-naphthoquinone (B94277).

Ciprofloxacin Hybrids: Ciprofloxacin, a fluoroquinolone antibiotic, is a common partner for hybridization due to its potent antibacterial properties. nih.gov Hybrids of ciprofloxacin with quinoline (B57606) derivatives have been synthesized and investigated for their antimicrobial and anti-proliferative activities. bohrium.com The synthesis often involves modifying the piperazine (B1678402) ring of ciprofloxacin. For example, ciprofloxacin-quinoline-4-yl-1,3,4-oxadiazoles have shown promising anticancer and antibacterial activities. bohrium.com The design of these hybrids aims to overcome antibiotic resistance and broaden the spectrum of activity. nih.gov

1,4-Naphthoquinone Hybrids: The 1,4-naphthoquinone moiety is another privileged structure in medicinal chemistry, known for its involvement in redox processes and its antitumor properties. nih.govresearchgate.net Hybrid molecules combining 1,4-naphthoquinone with quinoline derivatives have been synthesized and evaluated for their anticancer activity. nih.govmdpi.com These hybrids are designed to target cancer cells through multiple mechanisms. The synthesis can involve connecting the two scaffolds through linkers like an oxygen atom. nih.gov The resulting hybrids have shown cytotoxicity against various cancer cell lines, and their activity is often correlated with the expression levels of proteins like NQO1. nih.govmdpi.com

Table 3: Research Findings on Quinolone-Based Hybrid Molecules

| Hybrid Type | Pharmacophores | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial/Anticancer | Ciprofloxacin and Quinoline | Ciprofloxacin-linked quinoline-4-yl-1,3,4 oxadiazoles (B1248032) showed promising anticancer and antibacterial activities. | bohrium.com |

| Anticancer | 1,4-Naphthoquinone and Quinoline | Hybrids showed cytotoxicity against human cancer cell lines, with activity dependent on the type of 1,4-quinone moiety and substituents. | nih.gov |

| Anticancer | 1,4-Naphthoquinone and 8-Hydroxyquinoline | Hybrids demonstrated activity against lung cancer cell lines, correlating with NQO1 protein expression. | mdpi.com |

| Anticancer | 4-Quinolone and 1,4-Naphthoquinone | Demonstrated selective cytotoxicity against breast cancer cells with potency comparable to doxorubicin. | mdpi.com |

Structural Modification at the Quinoline Ring System for Enhanced Activity or Selectivity

Modifying the substituents on the quinoline ring is a fundamental strategy to fine-tune the biological activity and selectivity of the resulting compounds. mdpi.comresearchgate.net The nature and position of these substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its pharmacological profile. nih.govbiointerfaceresearch.com

For the this compound scaffold, further modifications can be envisioned at various positions. For instance, the introduction of different groups at the N1 position of the lactam ring or substitution of the chlorine atoms at the C7 and C8 positions could lead to analogs with altered properties. The goal of such modifications is often to enhance potency against a specific target, improve selectivity, reduce toxicity, or overcome drug resistance mechanisms. mdpi.comresearchgate.net

In the context of antimalarial drug discovery, various chemical modifications of the quinoline nucleus have been explored to develop potent agents against both sensitive and resistant strains of Plasmodium. researchgate.netnih.gov These modifications often involve altering the side chain attached to the quinoline core. For example, incorporating an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant strains. nih.gov Similarly, the synthesis of quinoline-chalcone hybrids has been investigated as a strategy to obtain compounds with potent antimalarial activity. nih.gov

The introduction of different functional groups can also modulate other biological activities, such as anticancer and anti-inflammatory effects. mdpi.combiointerfaceresearch.com For instance, the substitution pattern on the quinoline ring has been shown to be a critical determinant of the cytotoxic activity of thioaurone derivatives. acs.org

Development of Quinoline-Based Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline ring system makes it an excellent platform for the design of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds. rsc.orgasianpubs.org The sensing mechanism of these probes often relies on processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.net

Quinoline-based chemosensors are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target analyte. rsc.orgnih.gov This change allows for the sensitive and selective detection of the analyte. For example, quinoline derivatives have been developed as fluorescent probes for the detection of metal ions like Cd²⁺ and Cu²⁺. researchgate.netrsc.org The design of these probes often involves incorporating a receptor unit that can selectively bind to the target ion, which then modulates the fluorescence of the quinoline fluorophore. researchgate.net

The synthesis of these probes can involve multi-step reactions to build a molecule with both a recognition site and a signaling unit. For instance, quinoline-based ligands have been synthesized by reacting 8-quinoline carboxylic acid with derivatives of L-valine, resulting in chemosensors for Cu²⁺ ions. asianpubs.org The substituents on the quinoline ring can be varied to tune the sensor's properties, including its emission wavelength and selectivity. asianpubs.org

Table 4: Quinoline-Based Fluorescent Probes and Their Applications

| Probe Structure | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-based probe R1 | Cd²⁺ | - | 4 x 10⁻⁶ molL⁻¹ (visual) | researchgate.net |

| Quinoline moiety-based probe | Cu²⁺ | Chelation-enhanced fluorescence | 1.03 μM | rsc.org |

| Quinoline-tagged organic probes (bqbpbn and bqbpxn) | Zn²⁺ | Chelation-enhanced fluorescence | 5 ppb and 10 ppb | rsc.org |

| Quinoline-L-valine derivatives (QL1 and QL2) | Cu²⁺ | Fluorescence turn-off | Nanomolar scale | asianpubs.org |

| Dual quinoline-based chemosensor (DQ) | Zn²⁺ | Fluorescence turn-on | 0.07 μM | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 7,8-dichloro-4-hydroxyquinolin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted malonates or halogenation of precursor quinolines. For example:

- Route 1 : Reaction of 4,7-dichloroquinoline with acetic acid under reflux yields the target compound via hydroxylation at the 4-position .

- Route 2 : Ring-closing metathesis (RCM) using Grubbs catalyst in dichloromethane, followed by hydrolysis, provides isomer-free product .

Key variables : Temperature (reflux vs. 50°C), solvent polarity (acetic acid vs. diphenyl ether), and catalyst choice (e.g., Grubbs catalyst increases regioselectivity). Yields vary from 49% to 77% depending on purification methods .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR spectroscopy : Confirm hydroxyl (-OH) absorption at ~3447 cm⁻¹ and carbonyl (C=O) stretching at ~1663 cm⁻¹ .

- ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.99–8.18 ppm), exchangeable NH/OH protons (δ 5.84 ppm, broad singlet) .

- Mass spectrometry : Molecular ion peak (m/z) should align with the molecular weight (e.g., m/z 240.05 for bromo analogs) .

Cross-validate with elemental analysis for Cl and N content .

Q. What safety precautions are critical when handling this compound?

- Hazard classification : Acute toxicity (oral, dermal, inhalation; Category 4) .

- Mitigation : Use fume hoods, wear nitrile gloves, and avoid dust formation. In case of exposure, rinse with water for 15 minutes and consult a physician .

- Storage : Keep in airtight containers away from light at 2–8°C .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound affect its reactivity in derivatization?

The compound exists in keto-enol tautomeric forms, influencing nucleophilic attack sites. For example:

- Keto form : Favors electrophilic substitution at the 3-position.

- Enol form : Enhances reactivity at the 2-position for alkylation or azo coupling.

Quantitative analysis via UV-Vis spectroscopy (λmax shifts) or DFT calculations can resolve tautomer ratios . Adjust solvent polarity (e.g., DMF vs. water) to stabilize specific tautomers for targeted derivatization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antimalarial activity may arise from:

- Purity issues : Validate compound purity via HPLC (≥97%) and control for residual solvents (e.g., DMF) .

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using reference strains (e.g., E. coli ATCC 25922) .

- Structural analogs : Compare with 6-hydroxy or 8-methyl derivatives to isolate substituent effects .

Q. How can computational methods guide the design of this compound derivatives for enhanced bioactivity?

- Molecular docking : Screen derivatives against target proteins (e.g., Plasmodium DHODH for antimalarials). Prioritize compounds with binding energies ≤ -8 kcal/mol .

- QSAR models : Use ClogP and polar surface area to predict membrane permeability. Derivatives with ClogP 2.5–3.5 show optimal bioavailability .

- ADMET prediction : Rule out hepatotoxicity risks using ProTox-II or similar platforms .

Q. What mechanistic insights explain the compound’s role in catalytic reactions?

The hydroxyl and carbonyl groups act as ligands in metal complexes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.